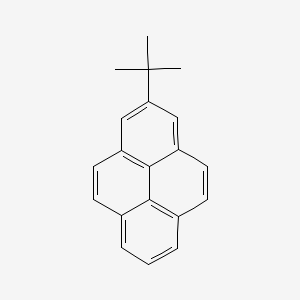

2-Tert-butylpyrene

Descripción

Propiedades

Fórmula molecular |

C20H18 |

|---|---|

Peso molecular |

258.4 g/mol |

Nombre IUPAC |

2-tert-butylpyrene |

InChI |

InChI=1S/C20H18/c1-20(2,3)17-11-15-9-7-13-5-4-6-14-8-10-16(12-17)19(15)18(13)14/h4-12H,1-3H3 |

Clave InChI |

AYMGBIYWAZRPJY-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Chemical Synthesis

2-Tert-butylpyrene serves as a precursor in the synthesis of various organic compounds. Its bulky tert-butyl group influences the reactivity and selectivity of reactions, making it useful in synthesizing derivatives with specific functional groups.

- Alkylation Reactions : Recent studies have demonstrated that this compound can undergo direct C–H alkylation under visible light, allowing for the introduction of alkyl groups in a regioselective manner. This method is advantageous as it avoids the need for traditional catalysts, thus simplifying the synthetic process .

- Functionalization : The compound has been utilized in the functionalization of pyrene derivatives through reactions with tert-butyl halides and other electrophiles. These reactions typically yield high percentages of desired products due to the steric hindrance provided by the tert-butyl group, which favors substitution at less hindered positions .

Photophysical Properties

The photophysical properties of this compound make it suitable for applications in fluorescence and optoelectronic materials.

- Fluorescent Properties : Studies have shown that this compound exhibits distinct absorption and emission characteristics, which are crucial for its application in fluorescent probes and sensors. The compound's ability to maintain electronic isolation between pyrenyl moieties enhances its performance in solid-state applications .

- Material Science : Due to its photostability and fluorescence properties, this compound is being explored as a component in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its incorporation into polymer matrices can improve the overall efficiency and stability of these materials .

Environmental Studies

The environmental impact of PAHs, including this compound, is a significant area of research due to their potential toxicity and persistence in ecosystems.

- Biodegradation Studies : Research has focused on understanding how microorganisms can degrade PAHs like this compound. This knowledge is vital for developing bioremediation strategies aimed at cleaning up contaminated environments .

- Toxicological Assessments : The compound's toxicological profile is being investigated to assess its effects on human health and the environment. Understanding its metabolic pathways and potential bioaccumulation is crucial for regulatory purposes .

Case Study 1: Synthesis and Characterization

A study explored the synthesis of various substituted pyrenes using this compound as a starting material. The researchers optimized reaction conditions to achieve yields between 65% to 100%, demonstrating the versatility of this compound in producing complex pyrene derivatives .

Case Study 2: Photochemical Applications

In another investigation, researchers utilized this compound in photochemical reactions that allowed for selective alkylation under mild conditions. This approach highlighted the compound's utility in generating functionalized PAHs without traditional harsh reagents or conditions .

Comparación Con Compuestos Similares

Key Characteristics:

- Synthesis: 2-Tert-butylpyrene is synthesized via mono-tert-butylation of pyrene, as described in Scheme 2 of Loughborough’s work. This reaction selectively introduces the tert-butyl group at the C2 position .

- Physicochemical Properties :

- Solubility : Moderately soluble in chlorinated solvents like CH₂Cl₂ and CHCl₃ but less soluble in polar solvents due to its hydrophobic tert-butyl group .

- Structural Confirmation : The ¹H NMR spectrum shows three singlets (δ 8.47–8.80 ppm) for aromatic protons and a singlet for the tert-butyl group, confirming its symmetric substitution pattern .

- Role in Functionalization : The tert-butyl group at C2 directs regioselective bromination to the 1,3,5,9 positions, enabling controlled synthesis of multi-brominated derivatives for optoelectronic applications .

Comparison with Similar Compounds

The tert-butyl group’s position and bromination regioselectivity distinguish this compound from structurally analogous pyrene derivatives. Below is a comparative analysis of its brominated analogs and other substituted pyrenes.

Physicochemical Properties

Reactivity and Functionalization Potential

- This compound: The tert-butyl group at C2 shields the 4 and 10 positions, enabling bromination at the 1,3,5,9 positions. This regioselectivity is critical for constructing donor–acceptor (DA) systems in optoelectronics .

- 7-Tert-butyl Derivatives : Substitution at C7 (e.g., 1,3-dibromo-7-tert-butylpyrene) allows electrophilic attacks at the 5,9 positions, which are electronically activated .

- Brominated Analogs : Increased bromination reduces solubility but enhances reactivity in cross-coupling reactions (e.g., Suzuki coupling for aryl functionalization) .

Q & A

Q. What ethical standards apply to computational studies predicting this compound’s environmental toxicity?

- Methodological Answer : Validate toxicity predictions (e.g., ECOSAR, TEST) with experimental ecotoxicity assays (e.g., Daphnia magna LC50). Disclose funding sources and potential conflicts of interest. Follow REACH guidelines for data transparency and public access .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.